molecular formula C15H15NO5S B1417923 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine CAS No. 885269-46-5

((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine

Cat. No.: B1417923
CAS No.: 885269-46-5
M. Wt: 321.3 g/mol
InChI Key: ABJHIYYOLIFZLZ-UHFFFAOYSA-N
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Description

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine is an organic compound characterized by the presence of a methoxy group attached to a biphenyl structure, which is further linked to a sulfonyl glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine typically involves several steps:

  • Formation of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride

      Starting Material: 4’-Methoxy-[1,1’-biphenyl].

      Reagents: Chlorosulfonic acid.

      Conditions: The reaction is carried out under controlled temperature to avoid decomposition, typically at low temperatures (0-5°C).

  • Conversion to ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine

      Starting Material: 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride.

      Reagents: Glycine.

      Conditions: The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the biphenyl structure.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous conditions to prevent hydrolysis.

      Products: Reduced forms of the sulfonyl group.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar aprotic solvents.

      Products: Substituted derivatives at the sulfonyl or methoxy positions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Modification: Utilized in the modification of proteins through sulfonylation reactions.

Medicine

    Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.

    Diagnostic Agents: Investigated for use in diagnostic imaging due to its unique structural properties.

Industry

    Material Science: Applied in the development of new materials with specific electronic or optical properties.

    Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulation of biochemical pathways, such as those involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride

      Comparison: Precursor in the synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine.

      Uniqueness: Lacks the glycine moiety, limiting its biological applications.

  • 4’-Methoxy-[1,1’-biphenyl]-4-sulfonamide

      Comparison: Similar structure but with an amide group instead of glycine.

      Uniqueness: Different reactivity and biological activity profile.

  • 4’-Methoxy-[1,1’-biphenyl]-4-sulfonic acid

      Comparison: Contains a sulfonic acid group.

      Uniqueness: More acidic, affecting its solubility and reactivity.

Conclusion

((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and development across multiple fields.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-13-6-2-11(3-7-13)12-4-8-14(9-5-12)22(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJHIYYOLIFZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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